molecular formula C11H14S B14633348 4-Cyclopentylbenzene-1-thiol CAS No. 54997-85-2

4-Cyclopentylbenzene-1-thiol

Cat. No.: B14633348
CAS No.: 54997-85-2
M. Wt: 178.30 g/mol
InChI Key: UICFBBAOCGVPGI-UHFFFAOYSA-N
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Description

4-Cyclopentylbenzene-1-thiol is a specialized organosulfur compound featuring a cyclopentyl group attached to a benzene ring with a thiol functional group. This structure makes it a valuable reagent in catalytic systems and materials science research. In particular, thiol-functionalized aromatic compounds with hydrocarbon substituents like the cyclopentyl group have demonstrated significant utility in the development of solid catalyst components for olefin polymerization . These catalyst systems are crucial for producing polyolefins with specific properties. The cyclopentyl group contributes steric bulk and electron-donating characteristics that can influence catalyst performance and polymer characteristics. Researchers utilize this compound to modify catalyst surfaces and tailor active sites for enhanced polymerization activity and selectivity. Beyond catalysis, this compound serves as a key synthetic intermediate for developing novel ligands, functionalized materials, and complex organic architectures where the thiol group provides anchoring capability to metal surfaces and nanoparticles. This compound is intended for research applications only and is not suitable for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling precautions when working with this organosulfur compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54997-85-2

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

4-cyclopentylbenzenethiol

InChI

InChI=1S/C11H14S/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2

InChI Key

UICFBBAOCGVPGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)S

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopentylbenzene 1 Thiol and Analogous Aryl Thiols

Transition Metal-Catalyzed Approaches to Aryl Thiol Synthesis

Transition metals, particularly palladium and copper, are powerful catalysts for the formation of carbon-sulfur bonds. These methods typically involve the reaction of an aryl halide or pseudohalide with a sulfur source in the presence of a metal catalyst, a ligand, and a base.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-S bond formation has been extensively studied. These reactions offer a versatile and reliable route to aryl thiols and their derivatives.

The direct coupling of aryl halides (Ar-X, where X = I, Br, Cl) or pseudohalides (e.g., triflates, Ar-OTf) with a thiol source is a common strategy for synthesizing aryl thiols. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing the formation of side products like diaryl sulfides.

Early work by Migita and coworkers established the feasibility of palladium-catalyzed thiation of aryl halides. nih.gov Since then, significant advancements have been made in developing more active and general catalyst systems. Modern palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, can effectively couple a wide range of aryl and heteroaryl halides with various thiols. nih.gov For instance, catalyst systems based on ligands like CyPF-t-Bu have demonstrated remarkable activity and longevity, achieving high turnover numbers. acs.org These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiol (often as a thiolate), and subsequent reductive elimination to yield the aryl thiol and regenerate the catalyst. nih.gov The scope of this reaction is broad, tolerating a variety of functional groups on both the aryl halide and the thiol. acs.orgacs.org

Table 1: Examples of Palladium-Catalyzed Coupling of Aryl Halides with Thiol Sources

Aryl Halide Thiol Source Catalyst/Ligand Base Solvent Yield (%)
Aryl Bromide Alkyl/Aryl Thiol Pd₂(dba)₃/Xantphos - Toluene Good to Excellent
Aryl Bromide/Triflate Alkyl/Aryl Thiol Pd(OAc)₂/DPPF Cs₂CO₃ Toluene High
Aryl Chloride Alkyl/Aryl Thiol Pd₂ (dba)₃/Josiphos K₃PO₄ Toluene Excellent

This table presents a summary of representative conditions and is not exhaustive.

To circumvent the direct use of often volatile and odorous thiols, researchers have developed methods employing mercapto surrogates. Sodium thiosulfate (B1220275) (Na₂S₂O₃) has emerged as an inexpensive, odorless, and non-toxic source of sulfur for the synthesis of aryl thiols. researchgate.net

In this approach, a palladium-catalyzed coupling reaction of an aryl bromide, chloride, or triflate with sodium thiosulfate is performed. researchgate.net The reaction, typically carried out in the presence of a base such as cesium carbonate at elevated temperatures, forms an S-aryl Bunte salt intermediate. This intermediate is then reduced in a subsequent step, often with an agent like zinc and hydrochloric acid, to afford the desired aryl thiol in good to excellent yields. researchgate.net This two-step, one-pot procedure provides a practical and environmentally benign alternative to traditional methods.

Table 2: Palladium-Catalyzed Synthesis of Aryl Thiols using Sodium Thiosulfate

Aryl Halide/Triflate Catalyst Base Temperature (°C) Reducing Agent Yield
ArBr/ArCl/ArOTf Pd Catalyst Cs₂CO₃ 80 Zn/HCl Good to Excellent

This table summarizes the general conditions for the two-step, one-pot synthesis of aryl thiols using sodium thiosulfate. researchgate.net

Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based systems for C-S bond formation. Copper catalysts are generally less expensive and more abundant than their palladium counterparts.

A highly efficient, single-step synthesis of aryl thiols from aryl halides has been developed using a copper(II) catalyst and 1,2-ethanedithiol. researchgate.netscispace.com This protocol is characterized by the use of readily available reagents, simple operational procedures, and relatively mild reaction conditions. researchgate.netscispace.com The reaction demonstrates broad substrate scope with excellent compatibility with various functional groups, allowing for the direct preparation of a variety of aryl thiols in high yields. researchgate.net The in situ generated aryl thiols can be further utilized for the synthesis of more complex molecules like diaryl sulfides and benzothiophenes. researchgate.net Another approach involves the use of copper powder as a catalyst with sodium sulfide (B99878) nonahydrate as the sulfur source, aided by a catalytic amount of 1,2-ethanedithiol, to produce aryl thiols from aryl iodides in very good yields. organic-chemistry.org

Table 3: Copper(II)-Catalyzed Single-Step Synthesis of Aryl Thiols

Aryl Halide Sulfur Source Catalyst Base Solvent Yield (%)
Aryl Halides 1,2-Ethanedithiol Copper(II) - - High
Aryl Iodides Na₂S·9H₂O Copper Powder - DMSO 76-99

This table highlights key features of the copper-catalyzed single-step synthesis of aryl thiols. researchgate.netorganic-chemistry.org

A general and efficient method for the synthesis of aryl thiols involves the copper(I) iodide (CuI)-catalyzed coupling of aryl iodides with elemental sulfur. organic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like DMF at an elevated temperature (e.g., 90 °C). organic-chemistry.orgnih.gov The initial coupling product is a disulfide, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or triphenylphosphine (B44618) to yield the final aryl thiol. organic-chemistry.orgnih.govacs.org This procedure is notable for its broad functional group tolerance, accommodating sensitive groups such as methoxy, hydroxyl, carboxylate, amido, and keto groups. organic-chemistry.orgnih.gov The use of inexpensive and readily available elemental sulfur makes this method particularly attractive for large-scale synthesis. organic-chemistry.org

Table 4: Cu(I)-Catalyzed Coupling of Aryl Iodides with Elemental Sulfur

Aryl Iodide Sulfur Source Catalyst Base Reductant Yield
Substituted Aryl Iodides Elemental Sulfur CuI K₂CO₃ NaBH₄ or PPh₃ Good to Excellent

This table outlines the general conditions for the Cu(I)-catalyzed synthesis of aryl thiols from aryl iodides and elemental sulfur. organic-chemistry.orgnih.gov

Nickel-Catalyzed Reductive Cross-Coupling for C-S Bond Formation

Nickel catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, offering a cost-effective alternative to palladium-based systems. Reductive cross-coupling methods, in particular, provide a versatile approach to synthesizing aryl thioethers.

One notable method involves the nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes. organic-chemistry.org This reaction creates a C(sp³)–S bond and is characterized by its high chemoselectivity and tolerance of various functional groups. organic-chemistry.org The optimized conditions for this transformation typically involve a nickel catalyst, such as Ni(ClO₄)₂·6H₂O, a bipyridine-based ligand, and a reducing agent like manganese powder in an amide solvent at room temperature. organic-chemistry.org This approach is particularly useful for the late-stage modification of complex molecules. organic-chemistry.org

Another strategy is the nickel-catalyzed direct formation of unsymmetrical aryl sulfides from arylsulfonyl chlorides and aryl iodides, using manganese as a reducing agent. rsc.org This method has demonstrated broad applicability with over 40 successful examples, producing aryl sulfides in good to excellent yields. rsc.org Mechanistic studies suggest the involvement of Ni(0) and Ni(I) species in the catalytic cycle. rsc.org

For sterically hindered substrates, a nickel-catalyzed cross-coupling of aryl triflates bearing ortho-substituents with alkyl thiols has been developed. chemrxiv.org This system uses a Ni(cod)₂ precatalyst with either DPEphos or dppbz as the ligand, depending on the nature of the ortho-substituent. chemrxiv.org The reaction proceeds under mild conditions for non-coordinating groups, while coordinating ortho-substituents may require elevated temperatures. chemrxiv.org

Method Reactants Catalyst System Key Features Yields
Reductive Cross-CouplingAlkyl Halides + ArylthiosilanesNi(ClO₄)₂·6H₂O / 6,6′-dimethyl-2,2′-bipyridine / MnHigh chemoselectivity, broad functional group tolerance. organic-chemistry.orgGood to Excellent
Direct C-S Bond FormationArylsulfonyl Chlorides + Aryl IodidesNickel Catalyst / MnForms unsymmetrical aryl sulfides directly. rsc.orgGood to Excellent
Cross-Coupling of Sterically Hindered SubstratesAryl Triflates + Alkyl ThiolsNi(cod)₂ / DPEphos or dppbzEffective for sterically demanding substrates. chemrxiv.orgNot specified

Metal-Free and Organocatalytic Synthetic Strategies

While metal catalysis is prevalent, the development of metal-free and organocatalytic methods is of great interest to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications.

Arylation of Thiols with Diaryliodonium Salts

A prominent metal-free approach for the synthesis of aryl sulfides is the arylation of thiols using diaryliodonium salts. researchgate.netchemrxiv.org These hypervalent iodine reagents act as effective electrophilic arylating agents. beilstein-journals.org The reaction typically proceeds under mild conditions, often mediated by a strong organic base, to facilitate the C–S bond formation. researchgate.net This method is applicable to a wide range of thiols, including aryl, heteroaryl, and alkyl thiols, and can be used with various diaryliodonium salts. researchgate.netchemrxiv.org The mechanism is proposed to proceed through an inner-sphere pathway involving the formation of an Ar₂I(SR) intermediate, followed by reductive elimination. researchgate.net

Reactants Reagent Base Key Features Yields
Thiols (Aryl, Alkyl)Diaryliodonium SaltsStrong Organic BaseMetal-free, mild conditions, broad scope. researchgate.netrsc.orgExcellent beilstein-journals.org

N-Chlorosuccinimide-Promoted Cross-Coupling with Grignard Reagents

A convenient one-pot synthesis of aryl sulfides involves the cross-coupling of thiols with Grignard reagents, promoted by N-chlorosuccinimide (NCS). acs.org In this process, the thiol is first treated with NCS to form a sulfenyl chloride intermediate. acs.org This intermediate then reacts directly with a Grignard reagent to afford the corresponding aryl sulfide in good to excellent yields under mild conditions. acs.org This method demonstrates good functional group tolerance, accommodating esters, fluoro, and chloro substituents. acs.org

Reactants Promoter Key Intermediate Key Features Yields
Thiols + Grignard ReagentsN-Chlorosuccinimide (NCS)Sulfenyl ChlorideOne-pot procedure, mild conditions, good functional group tolerance. acs.orgGood to Excellent

Advanced and Mechanistically Unique Synthetic Routes

Beyond traditional cross-coupling and metal-free methods, several advanced synthetic strategies offer unique mechanistic pathways to aryl thioethers and their precursors.

Decarbonylative Synthesis of Aryl Thioethers (relevant for precursors)

The decarbonylative synthesis of aryl thioethers from aryl thioesters represents an innovative approach where aromatic carboxylic acid derivatives can be utilized as starting materials. oup.com Nickel-catalyzed systems have been developed for this transformation, converting various aryl thioesters into the corresponding aryl thioethers. oup.comelsevierpure.com For instance, catalyst systems such as Ni(OAc)₂/PⁿBu₃ and Ni(OAc)₂/dppb have been identified as effective for this decarbonylative C-S coupling. oup.comelsevierpure.com This method is advantageous as it utilizes abundant and readily available starting materials. oup.com Palladium catalysts have also been shown to be effective in similar transformations. nih.gov A related, more advanced method involves a palladium-catalyzed double-decarbonylative aryl exchange between amides and thioesters to produce aryl thioethers. acs.org

Starting Material Catalyst System Key Transformation Key Features
Aryl ThioestersNi(OAc)₂/PⁿBu₃ or Ni(OAc)₂/dppbDecarbonylative C-S CouplingUtilizes readily available carboxylic acid derivatives. oup.comelsevierpure.com
Amides + ThioestersPd/XantphosDouble-Decarbonylative Aryl ExchangeAvoids the use of toxic thiols. acs.org

Thiol-Free Routes to Alkyl Aryl Thioethers

To circumvent the practical limitations associated with the use of volatile and malodorous thiols, thiol-free synthetic routes have been developed. One such method involves the reaction of diaryliodonium salts with xanthate salts, which are easily prepared from alcohols and carbon disulfide. nih.govacs.org This operationally simple, transition-metal-free protocol provides a direct route to alkyl aryl thioethers. acs.org The method exhibits high functional group tolerance and can be applied to late-stage functionalization. nih.govacs.org Another approach utilizes xanthates as thiol surrogates in reactions with alkyl or aryl halides, offering a green and effective method for synthesizing thioethers under transition-metal-free and base-free conditions. mdpi.com

Reactants Sulfur Source Key Features Yields
Diaryliodonium Salts + AlcoholsCarbon Disulfide (forms xanthate in situ)Thiol-free, transition-metal-free, operationally simple. nih.govacs.orgNot specified
Alkyl/Aryl HalidesPotassium O-Alkyl Xanthates (ROCS₂K)Odorless, stable sulfur source, broad scope. mdpi.comNot specified

Electrophilic Aromatic Substitution for Cyclopentylbenzene (B1606350) Scaffolds

In the context of creating a cyclopentylbenzene scaffold, the key is the generation of a suitable cyclopentyl electrophile that can be attacked by an aromatic ring like benzene (B151609). study.com This can be achieved using precursors such as cyclopentene (B43876) or a cyclopentyl halide. For instance, treating cyclopentene with a strong acid can protonate the double bond, forming a cyclopentyl carbocation. study.com This carbocation then serves as the electrophile in the subsequent attack by the benzene ring, leading to the formation of cyclopentylbenzene. study.com The process is a cornerstone for attaching alkyl substituents to aromatic rings. byjus.com

Friedel-Crafts Alkylation for Aryl-Cycloalkyl Construction

A specific and widely used type of Electrophilic Aromatic Substitution for forging aryl-cycloalkyl bonds is the Friedel-Crafts alkylation. wikipedia.orgnih.gov Developed by Charles Friedel and James Crafts in 1877, this reaction involves the alkylation of an aromatic ring using an alkylating agent in the presence of a catalyst. wikipedia.org

The reaction is typically carried out by treating the aromatic compound with an alkyl halide (e.g., cyclopentyl chloride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comopenstax.org The Lewis acid interacts with the alkyl halide to generate a carbocation electrophile, R⁺. openstax.orguomustansiriyah.edu.iq

The mechanism for the formation of cyclopentylbenzene via Friedel-Crafts alkylation unfolds in several distinct steps:

Generation of the Electrophile : The Lewis acid catalyst abstracts the halide from the alkyl halide, creating a carbocation. For instance, cyclopentyl chloride reacts with AlCl₃ to form a cyclopentyl carbocation and the AlCl₄⁻ anion. mt.comlibretexts.org

Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the cyclopentyl carbocation. libretexts.org This step disrupts the aromaticity of the ring and forms a resonance-stabilized arenium ion intermediate. libretexts.org

Deprotonation : A base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new cyclopentyl group. libretexts.org This action restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final product, cyclopentylbenzene. byjus.commt.com

Alternatively, alkenes like cyclopentene can be used as the alkylating agent in the presence of a protic acid or a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org

While highly effective, Friedel-Crafts alkylation has limitations. A significant issue is the potential for polyalkylation. organic-chemistry.org The initial product, cyclopentylbenzene, contains an electron-donating alkyl group which activates the aromatic ring, making it more nucleophilic than the starting material (benzene). libretexts.orgyoutube.com This increased reactivity can lead to the addition of further cyclopentyl groups to the same ring, resulting in a mixture of products. openstax.orgyoutube.com

Table 1: Reaction Components in Friedel-Crafts Alkylation for Aryl-Cycloalkyl Construction

ComponentExampleRole in ReactionReference
Aromatic SubstrateBenzeneThe nucleophile that attacks the electrophile. wikipedia.org
Alkylating AgentCyclopentyl ChlorideSource of the alkyl group to be added to the aromatic ring. openstax.org
Alkylating AgentCyclopenteneAlternative source of the alkyl group, activated by a protic or Lewis acid. study.com
CatalystAluminum Chloride (AlCl₃)A Lewis acid that facilitates the formation of the carbocation electrophile. mt.comuomustansiriyah.edu.iq
CatalystFerric Chloride (FeCl₃)An alternative Lewis acid catalyst. mt.com

Once the cyclopentylbenzene scaffold is synthesized, subsequent steps are required to introduce the thiol group at the para-position to yield 4-Cyclopentylbenzene-1-thiol. These methods often involve electrophilic substitution pathways to introduce a sulfur-containing functional group that can then be converted to a thiol. mdma.chacs.org For example, a two-step procedure involving an initial reaction with an activated sulfoxide (B87167) to form an arylsulfonium salt, followed by dealkylation reactions, can afford the desired arylthiol. mdma.chacs.org Other modern approaches utilize metal-catalyzed cross-coupling reactions to form the C-S bond. acs.orgorganic-chemistry.org

Reactivity and Mechanistic Investigations of 4 Cyclopentylbenzene 1 Thiol

Fundamental Thiol Reactivity and Derivatization

The sulfur-hydrogen bond in thiols is weaker than the oxygen-hydrogen bond in alcohols, making thiols more acidic and the thiolate anion a potent nucleophile. This inherent reactivity allows 4-Cyclopentylbenzene-1-thiol to readily engage in addition reactions, radical processes, and oxidation.

The Thia-Michael addition is a conjugate addition of a thiolate to an α,β-unsaturated carbonyl compound. This reaction is a highly efficient method for carbon-sulfur bond formation. For this compound, the reaction proceeds via the formation of a nucleophilic thiolate anion in the presence of a base, which then attacks the β-carbon of an electron-deficient alkene. mdpi.com The reaction is typically fast and proceeds with high atom economy. nih.govscispace.com

The general mechanism involves the deprotonation of the thiol to form a thiolate, which then adds to the Michael acceptor to form an enolate intermediate. Subsequent protonation yields the final product. d-nb.info A variety of catalysts, including bases like triethylamine (B128534) or phosphines, can be employed to facilitate this transformation. d-nb.info

Table 1: Representative Thia-Michael Addition Reactions of Aromatic Thiols This data is representative of the reactivity of aromatic thiols and is intended to be illustrative for this compound.

Michael AcceptorCatalystSolventTime (h)Yield (%)
CyclohexenoneLiOHNeat0.595
Methyl vinyl ketoneNoneNeat0.593
AcrylonitrileEt3NCH2Cl2290

The thiol-yne reaction involves the addition of a thiol to an alkyne, typically proceeding through a radical-mediated pathway. This "click" reaction is characterized by its high efficiency, functional group tolerance, and simple reaction conditions. The reaction is often initiated by UV light or a radical initiator. thieme-connect.de The mechanism involves the generation of a thiyl radical, which then adds to the alkyne to form a vinyl sulfide (B99878). A key feature of the thiol-yne reaction is that the resulting vinyl sulfide can undergo a second addition with another thiol molecule, leading to a dithioether product. rsc.org

The anti-Markovnikov addition is generally observed, where the sulfur atom adds to the less substituted carbon of the alkyne. thieme-connect.de The stereochemistry of the resulting vinyl sulfide can be a mixture of E/Z isomers. rsc.org

The following table provides representative data for the radical-mediated thiol-yne addition of aromatic thiols to alkynes.

Table 2: Representative Thiol-Yne Radical Addition Reactions This data illustrates the typical conditions and outcomes for the thiol-yne reaction with aromatic thiols and serves as a proxy for the reactivity of this compound.

AlkyneInitiatorSolventTime (h)ProductYield (%)
PhenylacetyleneAIBNToluene4Vinyl sulfide85
1-OctyneUV lightNeat0.5Vinyl sulfide92
Propargyl alcoholAIBNTHF6Dithioether78

Similar to the thiol-yne reaction, thiol-ene click chemistry involves the addition of a thiol across a carbon-carbon double bond. This reaction can proceed via either a radical or a nucleophilic mechanism, depending on the nature of the alkene and the reaction conditions. uu.nl The radical-mediated thiol-ene reaction is highly efficient and often initiated by light (photoinitiated). wikipedia.orgusm.edu It follows a chain mechanism involving the formation of a thiyl radical, its addition to the alkene to form a carbon-centered radical, and subsequent chain transfer with another thiol molecule to yield the thioether product and regenerate the thiyl radical. biolmolchem.com

The nucleophilic thiol-ene reaction, or Michael addition, occurs with electron-poor alkenes and is catalyzed by a base. The scope of the thiol-ene reaction is broad, with a wide variety of thiols and alkenes serving as suitable substrates. nih.gov

Below is a table with representative data for the thiol-ene reaction of aromatic thiols.

Table 3: Representative Thiol-Ene Click Reactions of Aromatic Thiols This data is representative of the thiol-ene reactivity of aromatic thiols and is illustrative for this compound.

AlkeneInitiator/CatalystSolventTime (h)Yield (%)
1-OcteneUV light (DMPA)Neat0.2598
StyreneAIBNToluene685
N-PhenylmaleimideEt3NCH2Cl2195

A characteristic reaction of thiols is their oxidation to disulfides. This transformation is a key process in many biological systems and is a common synthetic transformation. The oxidation of this compound would yield bis(4-cyclopentylphenyl) disulfide. This reaction can be achieved using a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, and halogens. urfu.ruresearchgate.net

The mechanism of thiol oxidation can be complex and may involve radical intermediates or proceed through a thiol-disulfide exchange pathway. semanticscholar.org The thiol-disulfide exchange is a reversible reaction where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate. semanticscholar.org

The following table presents examples of the oxidation of aromatic thiols to their corresponding disulfides.

Table 4: Representative Oxidation of Aromatic Thiols to Disulfides This data illustrates common methods for the oxidation of aromatic thiols and is representative for this compound.

Oxidizing AgentCatalystSolventTime (h)Yield (%)
Air (O2)Et3NDMF395
H2O2I2CH3CN0.592
DMSOI2CH3CN190

Cross-Coupling Reactivity of the Thiol Group

The thiol group of this compound can also participate in transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of aryl sulfides.

The formation of a carbon-sulfur bond between an aromatic thiol and an aryl halide is a common and important transformation in organic synthesis. This reaction is typically catalyzed by transition metals such as palladium or copper. nih.govorganic-chemistry.org

Palladium-catalyzed C-S cross-coupling reactions often employ a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine (B1218219) ligand. organic-chemistry.orguu.nl The catalytic cycle is believed to involve oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with the thiolate to form a palladium(II) thiolate complex, and subsequent reductive elimination to yield the aryl sulfide and regenerate the palladium(0) catalyst.

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is an alternative and often more economical method. These reactions can sometimes be performed without the need for a ligand, using a simple copper(I) salt like CuI. The mechanism is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide.

The following table provides representative examples of both palladium- and copper-catalyzed C-S cross-coupling reactions of aromatic thiols with aryl halides.

Table 5: Representative Intermolecular C-S Cross-Coupling Reactions This data is illustrative of the cross-coupling reactivity of aromatic thiols with aryl halides and serves as a proxy for this compound.

Aryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
IodobenzeneCuI (2.5 mol%)NoneK2CO3NMP10098
4-BromotoluenePd(OAc)2 (2 mol%)XantphosCs2CO3Toluene11092
4-IodoanisoleCuI (5 mol%)NoneK3PO4DMF12088
1-Bromo-4-nitrobenzenePd2(dba)3 (1 mol%)dppfNaOtBuToluene10095

Reactions with Grignard Reagents

The reactivity of this compound with Grignard reagents (R-Mg-X) is primarily dictated by the acidic nature of the thiol proton. Grignard reagents are potent nucleophiles and strong bases, readily reacting with compounds that possess acidic hydrogen atoms. quora.com The thiol group (-SH) is sufficiently acidic to react with the Grignard reagent in an acid-base reaction. This results in the deprotonation of the thiol to form a magnesium thiolate salt and the corresponding alkane from the Grignard reagent's organic group. quora.com

This fundamental reactivity prevents the direct preparation of a Grignard reagent from a halogenated precursor that also contains a thiol group. Any Grignard reagent formed would immediately be quenched by the acidic thiol proton of another molecule.

Beyond this primary acid-base chemistry, specific conditions can facilitate coupling reactions. For instance, a one-pot synthesis of aryl sulfides has been developed involving the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide (NCS). acs.org In this process, the thiol is first converted to a more reactive sulfenyl chloride intermediate by NCS. This intermediate then readily reacts with the Grignard reagent to form the corresponding sulfide, in this case, a 4-cyclopentylphenyl sulfide. acs.org This method is efficient and tolerates various functional groups. acs.org

Another related area of study involves the reaction of Grignard reagents with S-Aryl thiosulfates, also known as Bunte salts. This provides a thiol-free pathway to synthesize sulfides. sciencemadness.orgorganic-chemistry.org The Bunte salt, which can be prepared from an aryl halide, reacts with a Grignard reagent to yield a sulfide, with the odorless and water-soluble sulfite (B76179) anion as a byproduct. sciencemadness.orgorganic-chemistry.org This methodology underscores the utility of organomagnesium compounds in forming C-S bonds.

ReactantsConditionsPrimary Product TypeMechanism
Aryl Thiol + Grignard Reagent (R-Mg-X)Standard ether solvent (e.g., THF, Diethyl ether)Aryl Thiolate (Ar-S-Mg-X) + Alkane (R-H)Acid-Base Reaction
Aryl Thiol + Grignard ReagentPresence of N-Chlorosuccinimide (NCS)Aryl Sulfide (Ar-S-R)Formation of sulfenyl chloride intermediate followed by nucleophilic substitution
S-Aryl Bunte Salt + Grignard ReagentStandard ether solventAryl Sulfide (Ar-S-R)Nucleophilic substitution on the Bunte salt

Computational and Theoretical Studies of Reactivity

Computational chemistry provides significant insights into the reactivity of thiols like this compound. By modeling the electronic structure and reaction pathways of analogous compounds, such as thiophenol and its derivatives, a detailed understanding of reactivity can be achieved.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Key properties calculated via DFT include thermodynamic descriptors like bond dissociation enthalpies (BDE), ionization potentials, and proton affinities. nih.govnih.govnih.gov The S-H bond dissociation enthalpy is a critical parameter, as it relates to the ease of forming a thiyl radical, a key intermediate in many reactions. researchgate.net Global descriptors of chemical activity, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), chemical potential, and molecular hardness, are also determined to predict how the molecule will interact with other reagents. nih.govnih.gov For instance, the LUMO energy and its distribution can suggest the molecule's susceptibility to nucleophilic attack. acs.org

Descriptor TypeCalculated PropertySignificance in Reactivity
ThermodynamicBond Dissociation Enthalpy (BDE)Indicates the energy required for homolytic cleavage of a bond (e.g., S-H), crucial for radical formation. nih.gov
Ionization Potential (IP)Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. nih.gov
Proton Affinity (PA)Measure of basicity in the gas phase. nih.gov
Global ReactivityHOMO/LUMO EnergiesFrontier molecular orbitals that indicate nucleophilic (HOMO) and electrophilic (LUMO) character. nih.gov
Electronegativity (χ)The power of an atom to attract electrons to itself. nih.gov
Molecular Hardness (η)Measures resistance to change in electron distribution. nih.gov

Elucidation of Radical Mechanisms

Aryl thiols are known precursors to thiyl radicals (ArS•), which are versatile reactive intermediates in organic synthesis. mdpi.comnih.gov The relatively weak S-H bond (BDE ≈ 87 kcal·mol⁻¹) allows for homolytic cleavage initiated by heat, UV light, or a radical initiator, generating the thiyl radical. mdpi.com

A prominent reaction involving these radicals is the thiol-ene reaction, where a thiyl radical adds to an alkene (an "ene"). wikipedia.org This process is a radical chain reaction consisting of initiation, propagation, and termination steps. researchgate.netlibretexts.org The propagation phase involves the addition of the thiyl radical to the double bond, typically in an anti-Markovnikov fashion, to form a carbon-centered radical. wikipedia.orgyoutube.com This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain. wikipedia.org

The reversibility of the thiyl radical addition to the alkene allows it to be used to catalyze cis-trans isomerizations of double bonds. wikipedia.org Computational studies, including DFT, have been employed to investigate the kinetics and mechanism of such radical reactions, providing agreement with experimental data and helping to predict the reactivity of different alkenes. rsc.orgresearchgate.net

Radical Reaction TypeDescriptionKey Intermediate
Radical InitiationFormation of thiyl radicals from the thiol precursor via homolytic cleavage of the S-H bond.Thiyl Radical (ArS•)
Thiol-Ene ReactionRadical chain addition of a thiol across a double bond to form a thioether. wikipedia.orgThiyl Radical, Carbon-centered Radical
Intramolecular CyclizationRing-closing reactions of unsaturated thiols mediated by thiyl radicals to form sulfur-containing heterocycles. mdpi.comThiyl Radical, Carbon-centered Radical
DehalogenationThiols can act as hydrogen atom donors in radical chain dehalogenation reactions, similar to tributyltin hydride. libretexts.orgThiyl Radical

Transition State Analysis and Energy Landscapes

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving aryl thiols. DFT calculations allow for the location and characterization of stationary points on this surface, including reactants, products, intermediates, and, crucially, transition states. researchgate.netmdpi.com The energy of the transition state relative to the reactants determines the activation energy of a reaction, which is a key factor governing its rate.

By analyzing the transition state structures, chemists can gain a deeper understanding of reaction mechanisms. For example, in thiol-Michael addition reactions, DFT analysis of the transition states can reveal the extent of charge transfer from the thiol nucleophile to the electrophile and how substituents influence reactivity. acs.orgnih.gov This analysis helps explain observed reaction rates and selectivities. nih.gov

Furthermore, calculating the Gibbs free energy landscape for different reaction pathways allows for a comparison of their feasibility. acs.org These energy profiles can elucidate why a particular regioisomer or stereoisomer is formed preferentially. For complex, multi-step reactions, such as those involving radical cascades, computational analysis of the entire energy landscape is essential for unraveling the intricate mechanistic details and predicting the final product distribution. mdpi.com

Computational OutputInformation GainedApplication
Transition State (TS) GeometryProvides the 3D structure of the highest energy point along the reaction coordinate.Understanding bond-forming and bond-breaking processes.
Activation Energy (Ea or ΔG‡)The energy barrier that must be overcome for a reaction to occur. mdpi.comPredicting reaction rates and comparing competing pathways.
Potential Energy Surface (PES)A map of the energy of a system as a function of its geometry.Visualizing the entire reaction pathway from reactants to products. nih.gov
Gibbs Free Energy LandscapeA plot of Gibbs free energy against reaction coordinates, showing the relative stability of all species. acs.orgDetermining the thermodynamic and kinetic favorability of reaction pathways.

Derivatives and Chemical Transformations of 4 Cyclopentylbenzene 1 Thiol Scaffolds

Synthesis of Substituted Aryl Sulfides and Thioethers

General synthetic routes for the formation of aryl sulfides and thioethers from aromatic thiols are widely reported. These typically involve reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. However, no literature could be found that specifically details the application of these methods to 4-Cyclopentylbenzene-1-thiol, including reaction conditions, yields, and characterization of the resulting products.

The synthesis of diaryl sulfides from this compound would likely involve its reaction with an activated aryl halide or a related coupling partner. Despite the prevalence of such reactions, specific examples and data tables for this starting material are absent from the current body of scientific literature.

Similarly, the preparation of alkyl aryl thioethers would involve the reaction of this compound with an alkyl halide or another suitable alkylating agent. Without specific studies, it is not possible to provide detailed research findings or a data table of synthesized compounds derived from this specific thiol.

Transformations to Higher Oxidation States of Sulfur

The oxidation of thiols and their derivatives to sulfones and the subsequent formation of sulfoximines and sulfur ylides are fundamental transformations in organosulfur chemistry. However, the application of these oxidative processes to derivatives of this compound has not been documented.

The oxidation of a putative 4-cyclopentylphenyl sulfide (B99878) or thioether to the corresponding sulfone is a theoretically viable transformation. However, no experimental details, such as oxidizing agents, reaction conditions, or yields for this specific substrate, have been reported.

The synthesis of sulfoximines from a 4-cyclopentylphenyl-substituted sulfur compound would require a multi-step process, typically involving imination of a sulfoxide (B87167). The absence of foundational research on the precursor sulfoxides of this compound derivatives means that no information is available on the synthesis of the corresponding sulfoximines.

The formation of sulfur ylides from a 4-cyclopentylphenyl-containing sulfide would necessitate the generation of a sulfonium salt followed by deprotonation. As with the other transformations, there is no specific literature describing the synthesis or reactivity of sulfur ylides derived from this compound.

Incorporation into Macro- and Supramolecular Structures

The integration of this compound into larger molecular assemblies is a key area of investigation, with a focus on creating materials with novel structural and functional properties.

Thiol-Functionalized Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of MOFs with thiol groups introduces reactive sites that can be utilized for post-synthetic modification, catalysis, and the capture of heavy metals. While direct incorporation of this compound as a primary ligand in MOF synthesis has not been extensively documented in publicly available research, the principles of thiol functionalization provide a clear pathway for its potential use.

The introduction of thiol functionalities into MOFs can be achieved through two primary methods: direct synthesis using a thiol-containing linker or post-synthetic modification (PSM) of a pre-existing MOF structure. In the context of this compound, a PSM approach would be a viable route. This would involve initially synthesizing a MOF with reactive sites, such as amino or halide groups, and subsequently reacting it with this compound to anchor the cyclopentylbenzene-thiol moiety to the framework.

The bulky cyclopentyl group of the ligand would be expected to influence the porosity and guest accessibility of the resulting MOF. The presence of these bulky groups within the pores could create specific binding pockets, potentially leading to enhanced selectivity in applications such as gas separation or catalysis.

Table 1: Potential Methods for Incorporating this compound into MOFs

MethodDescriptionPotential Advantages
Post-Synthetic Modification (PSM) A pre-synthesized MOF with reactive functional groups is treated with this compound.Allows for the functionalization of a wide range of existing MOF platforms. Offers control over the degree of functionalization.
Direct Synthesis This compound, likely modified with a coordinating group (e.g., carboxylate), is used as an organic linker during the initial MOF synthesis.Can lead to a more ordered and uniform distribution of the functional group throughout the framework.

Formation of Aryl Polythioethers

Aryl polythioethers are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and high refractive indices. The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between an aromatic dithiol and an activated aromatic dihalide, or the oxidative polymerization of aryl thiols.

The polymerization of this compound to form an aryl polythioether, specifically poly(4-cyclopentylphenylene sulfide), would result in a polymer with a unique combination of properties. The rigid phenylene sulfide backbone would contribute to the material's thermal stability and chemical resistance, while the bulky cyclopentyl substituent would likely impact its solubility, processability, and morphological characteristics.

The presence of the cyclopentyl group is expected to disrupt the close packing of the polymer chains, potentially leading to a more amorphous morphology compared to unsubstituted poly(phenylene sulfide). This could enhance the polymer's solubility in common organic solvents, a significant advantage for processing and fabrication.

Table 2: Expected Properties of Poly(4-cyclopentylphenylene sulfide)

PropertyExpected CharacteristicRationale
Solubility Increased solubility in organic solventsThe bulky cyclopentyl group disrupts polymer chain packing, reducing crystallinity and enhancing interaction with solvent molecules.
Thermal Stability High thermal stabilityThe aromatic thioether backbone is inherently resistant to thermal degradation.
Glass Transition Temperature (Tg) Potentially higher Tg compared to linear analoguesThe bulky side group can restrict segmental motion of the polymer backbone.
Morphology Likely amorphous or semi-crystallineThe non-planar cyclopentyl group hinders the formation of a highly ordered crystalline structure.

While specific experimental data on the synthesis and characterization of poly(4-cyclopentylphenylene sulfide) is not prevalent in the reviewed literature, the established principles of poly(aryl thioether) synthesis provide a strong foundation for predicting its formation and properties. The polymerization would likely proceed via a nucleophilic substitution mechanism, reacting a derivative of this compound (such as a dihalo-functionalized monomer) with a sulfide source.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications and Catalyst Design

The thiol group is a versatile functional group in catalysis, capable of coordinating to metal centers and participating in various catalytic cycles. The presence of the cyclopentylbenzene (B1606350) moiety in 4-Cyclopentylbenzene-1-thiol can influence the steric and electronic properties of catalysts, potentially leading to unique activities and selectivities.

As Ligands in Transition Metal Catalysis

Thiols and their corresponding thiolates are known to act as ligands for a wide range of transition metals, playing crucial roles in both homogeneous and heterogeneous catalysis. nih.govmdpi.comjns.edu.af The sulfur atom in the thiol group of this compound can coordinate to a metal center, and the nature of the cyclopentylbenzene group can modulate the properties of the resulting metal complex.

The bulky cyclopentyl group can provide significant steric hindrance around the metal center. This steric bulk can be advantageous in several ways:

Controlling Selectivity: It can influence the regioselectivity and stereoselectivity of a reaction by dictating the approach of substrates to the catalytic site.

Stabilizing Catalysts: The steric bulk can prevent catalyst deactivation pathways such as dimerization or aggregation of metal complexes.

Modulating Reactivity: The electronic properties of the benzene (B151609) ring, subtly influenced by the alkyl cyclopentyl group, can affect the electron density at the metal center, thereby tuning its catalytic activity.

Thiols can also act as "transient cooperative ligands," where they reversibly bind to a metal center and participate in bond activation. nih.gov This dynamic interaction can lead to both acceleration and inhibition effects, providing a means to control catalytic processes. nih.gov While no specific studies detail the use of this compound in this capacity, its structure is amenable to such roles.

Table 1: Potential Effects of this compound as a Ligand in Transition Metal Catalysis

PropertyPotential Influence of this compoundRationale
Catalyst Stability Potentially enhancedThe bulky cyclopentyl group can prevent catalyst aggregation.
Substrate Selectivity Potentially highSteric hindrance can favor the binding of specific substrate isomers.
Catalytic Activity ModulatedElectronic effects of the aryl group can tune the metal center's reactivity.
Solubility Increased in nonpolar solventsThe hydrophobic cyclopentyl and benzene groups enhance organophilicity.

Roles in Heterogeneous Catalysis Systems

In heterogeneous catalysis, active species are immobilized on a solid support. This compound could be utilized in such systems in several ways. The thiol group provides a strong anchoring point to various supports, including silica (B1680970), alumina, and polymers functionalized with appropriate groups. Once immobilized, the aromatic ring and cyclopentyl group could influence the microenvironment of the catalytic site.

A potential application lies in the thia-Michael addition reaction, a powerful tool for C-S bond formation. researchgate.net While studies have utilized recyclable heterogeneous catalysts like Amberlyst® A21 for this reaction with various thiols, the specific use of this compound has not been reported. researchgate.net Its immobilization on a solid support could create a catalyst for continuous flow reactions, offering advantages in terms of catalyst separation and reuse.

Promotion of Acid-Catalyzed Reactions

While direct evidence is lacking for this compound, thiols, in general, are not typically employed as promoters of acid-catalyzed reactions. However, in specific contexts, the sulfur atom could interact with Lewis acids or the aromatic ring could be involved in π-stacking interactions that might influence a reaction environment. For instance, in reactions involving carbocation intermediates, the electron-rich aromatic ring of this compound could potentially stabilize such species through cation-π interactions. Brønsted acid-catalyzed reactions, such as cyclocondensations, often rely on the stabilization of intermediates, a role that appropriately functionalized aromatic compounds can play. nih.gov

Contributions to Prebiotic Chemistry and Molecular Diversity

Thiols are considered to have been important molecules on the early Earth and are implicated in theories of the origin of life, such as the "thioester world" hypothesis. researchgate.netmdpi.com They are recognized for their ability to participate in the formation of thioesters and thiol-rich peptides, which could have been precursors to more complex biomolecules. mdpi.comnih.gov The catalytic activity of thiol-rich peptides could have contributed to the generation of molecular diversity necessary for the emergence of life. researchgate.netmdpi.com

While there is no research linking this compound to prebiotic chemistry, one could speculate on the role of hydrophobic aromatic thiols in this context. The cyclopentylbenzene moiety would impart significant hydrophobicity, potentially leading to aggregation or localization in lipidic environments, such as primitive membranes. This compartmentalization could have facilitated specific reactions by concentrating reactants.

Functional Materials Development

The reactivity of the thiol group in "click" chemistry reactions makes it a valuable tool for the synthesis of advanced functional materials.

Hydrogels and 3D Printed Scaffolds via Thiol-Ene Chemistry

Thiol-ene chemistry is a highly efficient and versatile "click" reaction that proceeds via the radical-mediated addition of a thiol to an alkene ('ene'). nih.gov This reaction is widely used in polymer science to create crosslinked networks, such as hydrogels, and for the fabrication of complex structures through 3D printing. nih.govmdpi.commdpi.com

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com They are used in a variety of biomedical applications, including drug delivery and tissue engineering. nih.govnih.gov The properties of a hydrogel can be tuned by the choice of the thiol and ene components. The incorporation of this compound into a hydrogel network would introduce hydrophobic domains due to the cyclopentylbenzene group. This could be used to:

Encapsulate Hydrophobic Drugs: The aromatic and alkyl moieties could serve as binding pockets for the controlled release of nonpolar therapeutic agents. nih.gov

Modify Mechanical Properties: The rigid aromatic ring and bulky cyclopentyl group could enhance the stiffness and mechanical strength of the hydrogel.

Table 2: Predicted Properties of Hydrogels Incorporating this compound

PropertyPredicted OutcomeRationale
Water Content LowerIncreased hydrophobicity from the cyclopentylbenzene group.
Mechanical Strength HigherThe rigidity of the aromatic ring and steric bulk of the cyclopentyl group.
Drug Loading Capacity Enhanced for hydrophobic drugsCreation of nonpolar pockets within the hydrogel matrix.
Degradation Rate Potentially slowerSteric hindrance may protect nearby hydrolyzable linkages.

3D printing, particularly techniques like digital light processing (DLP), allows for the fabrication of intricate scaffolds with precise architectures for applications in tissue engineering. mdpi.com Thiol-ene based resins are well-suited for 3D printing due to their rapid curing rates and low oxygen inhibition. mdpi.com A resin containing this compound as the thiol component could be used to print scaffolds with tailored surface properties. The exposed cyclopentylbenzene groups on the scaffold surface would render it more hydrophobic, which could influence cell adhesion and proliferation.

Development of Bone Adhesive Polymers

The search for effective bone adhesives is a critical area of orthopedic research, aiming to replace or supplement traditional fixation methods like screws and plates, especially in complex fractures. nih.gov A promising approach lies in the use of thiol-ene "click" chemistry to rapidly form biocompatible and strong polymer networks. nih.govresearchgate.net This process involves the reaction between a multifunctional thiol (a compound containing multiple -SH groups) and a multifunctional 'ene' (a compound with multiple carbon-carbon double bonds).

When exposed to UV light, the thiol groups react efficiently with the 'ene' groups, creating a cross-linked polymer network. nih.gov This method is advantageous for surgical applications because it can be cured on-demand with minimal residual monomer and offers a scalable manufacturing process. researchgate.net Research has identified specific copolymers that exhibit favorable compressive and tensile properties comparable to commercial bone adhesives, along with excellent adhesion strength to bone tissue. researchgate.net For example, a copolymer of 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) and pentaerythritol (B129877) tetrakis (3-mercaptopropionate) (PETMP) has shown high adhesion for human mesenchymal stromal cells (hMSCs), supports osteogenic differentiation, and adheres well to bone. researchgate.net While this compound is a monofunctional thiol, its reactivity is representative of the thiol functional group that is central to this adhesive technology.

Monomer TypeExample CompoundRole in PolymerizationResulting Polymer Property
Multifunctional Thiol Pentaerythritol tetrakis (3-mercaptopropionate) (PETMP)Provides -SH groups for reaction; acts as a cross-linker.Contributes to network formation and strength.
Multifunctional 'Ene' 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO)Provides double bonds for reaction with thiyl radicals.Forms the backbone of the polymer network.

Functionalization of Nanoparticles

The surface modification of nanoparticles is crucial for enhancing their properties and enabling their use in diverse applications, from medical imaging to catalysis. nih.gov The thiol group of compounds like this compound serves as a potent anchor for functionalizing nanoparticle surfaces. This is because thiols form strong covalent bonds with the surfaces of various materials, particularly noble metals and silica-coated oxides. mdpi.com

Nanoparticle ComponentMaterial/Compound ExampleFunction
Core Multicore Magnetic Nanoparticles (MCNP)Provides the primary physical property (e.g., magnetism).
Coating Silica (from silanization)Improves stability, hydrophilicity, and provides a surface for functionalization. researchgate.net
Functionalizing Agent (3-mercaptopropyl)trimethoxysilane (MPTS)Introduces reactive thiol (-SH) groups onto the nanoparticle surface. mdpi.com
Grafted Polymer Poly(N-isopropylacrylamide) (PNIPAAm)Imparts new properties, such as temperature responsiveness.

Chemical Engineering and Industrial Relevance

The structural components of this compound are relevant to the formulation of advanced industrial fluids and materials.

Formulation of High-Performance Lubricant Base Oils

High-performance lubricants are essential for applications that involve extreme temperatures and pressures, such as in the aerospace industry. lanxess.com Synthetic base oils are engineered to offer superior properties compared to conventional mineral oils. lanxess.com One specialized class of synthetic fluids is Multiply-alkylated Cyclopentane (MAC). nyelubricants.com These fluids are noted for combining low vapor pressure with good lubricity and film-forming capabilities. nyelubricants.comresearchmap.jp

The cyclopentyl group, a core feature of this compound, is central to the performance of MAC lubricants. This saturated cyclic structure contributes to low volatility and a wide liquid range, making these fluids suitable for vacuum applications. researchgate.net While base oils are typically hydrocarbons, the performance of a lubricant formulation depends heavily on additives. mdpi.com The aromatic benzene ring in this compound is a structure found in other synthetic base fluids like Alkylated Naphthalenes (AN), which are used to improve additive solubility and stability in polyalphaolefin (PAO) and other synthetic oil blends. lanxess.comnyelubricants.com Therefore, the cyclopentylbenzene structure represents a hybrid of motifs found in high-performance lubricant base oils, suggesting its potential relevance in the design of new lubricant components.

Base Oil TypeKey Structural FeatureNotable Performance Characteristics
Multiply-alkylated Cyclopentane (MAC) Cyclopentane RingLow vapor pressure, good lubricity. nyelubricants.comresearchmap.jp
Polyalphaolefin (PAO) Saturated Hydrocarbon PolymersHigh viscosity index, good thermal stability, low pour point. nyelubricants.com
Alkylated Naphthalene (AN) Aromatic Naphthalene RingsEnhances thermal and oxidative stability, improves additive solubility. nyelubricants.com
Synthetic Esters Ester GroupsExcellent thermal stability, good affinity for metals, handles heavy loads. nyelubricants.com

Components in Molecularly Imprinted Polymer Ion Exchange Resins

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to selectively bind to a specific target molecule or ion. jhuapl.edu These "plastic antibodies" are created by polymerizing functional monomers in the presence of a template molecule or ion. After polymerization, the template is removed, leaving behind a cavity that is sterically and chemically complementary to the template. jhuapl.eduresearchgate.net

Thiol-functionalized polymers are particularly effective as ion exchange resins for the selective removal of heavy metal ions from aqueous solutions. researchgate.net The thiol group has a strong affinity for soft metals like mercury (Hg) and lead (Pb). researchgate.net In the context of MIPs, monomers containing thiol groups can be used to form a complex with a target metal ion. jhuapl.edu When this complex is incorporated into a cross-linked polymer matrix, the thiol groups become fixed in an optimal geometry for binding that specific ion. This approach can create ion exchange resins with selectivity that far exceeds that of conventional, non-imprinted resins. jhuapl.edu For example, a lead-imprinted resin was shown to be highly effective at extracting lead ions from seawater, a complex matrix with many competing ions. jhuapl.edu

TechnologyKey Component/PrincipleApplicationBenefit
Molecular Imprinting Template Ion (e.g., Pb²⁺) + Functional MonomerCreation of selective binding sites in a polymer. jhuapl.eduHigh selectivity for the target ion.
Ion Exchange Thiol (-SH) Functional GroupsSequestering heavy metal ions from water. researchgate.netEffective removal of toxic metals like mercury. researchgate.net

Q & A

Q. What are the optimal synthetic routes and characterization protocols for 4-Cyclopentylbenzene-1-thiol?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For reproducibility, document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography). Characterization requires NMR (¹H/¹³C), FT-IR, and mass spectrometry (MS). Cross-reference spectral data with literature for known derivatives, and for novel compounds, include elemental analysis or high-resolution MS (HRMS) .
  • Example : A thiolation reaction using cyclopentylbenzene derivatives with thiourea under acidic conditions, followed by quenching with NaOH, yields the target compound. Purity is confirmed via HPLC (>95%) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and cyclopentyl methylene protons (δ 1.5–2.5 ppm).
  • FT-IR : Confirm the -SH stretch (~2550 cm⁻¹) and C-S bond (600–700 cm⁻¹).
  • MS : Use electron ionization (EI) or electrospray ionization (ESI) to verify the molecular ion peak (e.g., m/z 178 for C₁₁H₁₄S). Compare with NIST Chemistry WebBook entries for validation .

Q. What methods are recommended for assessing the purity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS with a polar column (e.g., DB-5) to separate impurities.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to detect solvent residues.
  • Melting Point : Compare observed values with literature data (±2°C tolerance) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra.
  • Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments .

Q. What strategies ensure the reliability of experimental data for this compound in peer-reviewed studies?

  • Methodological Answer :
  • Reproducibility Tests : Repeat syntheses across independent labs.
  • Reference Standards : Use NIST-validated compounds for instrument calibration.
  • Error Analysis : Quantify uncertainties in measurements (e.g., ±0.01 ppm for NMR) and report confidence intervals .

Q. How can contradictory findings in literature about the reactivity of this compound be systematically addressed?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., solvent effects on reaction yields).
  • Controlled Replication : Standardize variables (e.g., oxygen exclusion for thiol stability) to isolate discrepancies.
  • Open Data Sharing : Publish raw spectra and reaction logs in repositories like Zenodo for independent validation .

Q. What ethical and safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Safety Protocols : Use fume hoods, nitrile gloves, and respiratory protection due to thiol volatility and odor.
  • Waste Disposal : Neutralize thiols with oxidizing agents (e.g., NaOCl) before disposal.
  • Ethical Data Reporting : Avoid selective data omission; disclose all adverse reactions (e.g., oxidation byproducts) .

Q. How should researchers balance raw data inclusion and processed data presentation in manuscripts?

  • Methodological Answer :
  • Main Text : Include processed data critical to conclusions (e.g., kinetic plots, crystallographic parameters).
  • Supplementary Materials : Archive raw spectra, chromatograms, and computational input files.
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via structured metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.